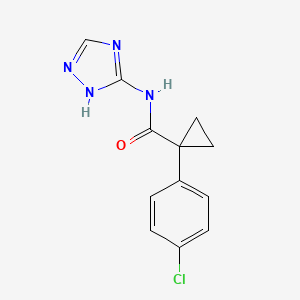

1-(4-chlorophenyl)-N-(4H-1,2,4-triazol-3-yl)cyclopropane-1-carboxamide

Description

1-(4-chlorophenyl)-N-(4H-1,2,4-triazol-3-yl)cyclopropane-1-carboxamide is a synthetic organic compound featuring a strained cyclopropane core substituted with a 4-chlorophenyl group and a carboxamide linkage to a 1,2,4-triazole heterocycle. The para-chlorophenyl substituent enhances lipophilicity, which may influence membrane permeability and metabolic stability. Structural characterization of such compounds often employs X-ray crystallography tools like ORTEP-3, which provides precise bond-length and angle data critical for comparative analyses .

Properties

Molecular Formula |

C12H11ClN4O |

|---|---|

Molecular Weight |

262.69 g/mol |

IUPAC Name |

1-(4-chlorophenyl)-N-(1H-1,2,4-triazol-5-yl)cyclopropane-1-carboxamide |

InChI |

InChI=1S/C12H11ClN4O/c13-9-3-1-8(2-4-9)12(5-6-12)10(18)16-11-14-7-15-17-11/h1-4,7H,5-6H2,(H2,14,15,16,17,18) |

InChI Key |

SAQLHIOEROTGPT-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1(C2=CC=C(C=C2)Cl)C(=O)NC3=NC=NN3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-N-(4H-1,2,4-triazol-3-yl)cyclopropane-1-carboxamide typically involves the following steps:

Formation of the cyclopropane ring: This can be achieved through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

Introduction of the 4-chlorophenyl group: This step may involve a substitution reaction where a suitable precursor is reacted with a chlorinated aromatic compound.

Attachment of the triazole ring: The triazole ring can be introduced through a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition,

Comparison with Similar Compounds

Target Compound:

- Core structure : Cyclopropane.

- Substituents :

- 4-Chlorophenyl (para position).

- Carboxamide-linked 1,2,4-triazole.

- Key features: High steric strain (cyclopropane bond angles ~60°). Hydrogen bond donors/acceptors: Amide (-NH, -C=O) and triazole (-N=).

Compound from : 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde

- Core structure : Pyrazole (5-membered ring with two adjacent nitrogen atoms).

- Substituents :

- 3-Chlorophenylsulfanyl (meta position).

- Trifluoromethyl (-CF₃).

- Aldehyde (-CHO).

- Key features: Sulfur atom (S) in sulfanyl group enhances electronegativity. Trifluoromethyl increases lipophilicity (logP).

Hypothetical Analog: 1-(4-Fluorophenyl)-N-(1H-imidazol-2-yl)cyclopropane-1-carboxamide

- Core structure : Cyclopropane.

- Substituents :

- 4-Fluorophenyl (para position).

- Carboxamide-linked imidazole.

- Key features :

- Reduced steric bulk (F vs. Cl).

- Imidazole (two adjacent nitrogen atoms) alters hydrogen bonding.

Data Table: Structural and Physicochemical Comparison

Research Findings and Implications

Cyclopropane vs. In contrast, the pyrazole ring in ’s compound adopts a planar conformation, enabling π-π stacking but lacking strain-induced reactivity .

Substituent Effects :

- Chlorophenyl Position : The target’s para-chlorophenyl group maximizes steric and electronic effects compared to the meta-substituted analog in , which may alter binding pocket compatibility .

- Triazole vs. Pyrazole : The 1,2,4-triazole in the target provides an additional nitrogen atom, increasing hydrogen-bond acceptor capacity—critical for enzyme inhibition (e.g., fungal CYP51). Pyrazole derivatives often target cyclooxygenase (COX) instead .

Physicochemical Properties :

- The target’s logP (2.8) suggests moderate lipophilicity, balancing membrane permeability and solubility. ’s compound has higher logP (3.5) due to -CF₃ and -S groups, which may improve bioavailability but increase metabolic stability risks .

Crystallographic Insights :

- ORTEP-3 analysis () ensures accurate structural determination of strained systems like cyclopropanes. Comparative studies using this software could resolve subtle conformational differences between analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.